1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
Historical Research Evolution and Scientific Discovery
Thienopyrimidines emerged as a distinct class of heterocyclic compounds in the mid-20th century, with early synthetic efforts focusing on their structural analogy to purine bases like adenine. The thieno[3,2-d]pyrimidine isomer gained prominence in the 1990s due to its synthetic versatility and bioisosteric potential, enabling researchers to mimic nucleic acid components while introducing sulfur-based electronic modifications. A pivotal milestone occurred in 2012 when thieno[2,3-d]pyrimidinedione derivatives demonstrated potent antibacterial activity against multidrug-resistant Staphylococcus aureus strains, validating their pharmaceutical relevance.
The specific compound under discussion builds upon these historical foundations through strategic substitution patterns. Its 2-chloro-6-fluorobenzyl and 3-methylphenyl groups reflect modern medicinal chemistry strategies to optimize pharmacokinetic properties while maintaining core heterocyclic activity.
Academic Significance in Medicinal Chemistry
Thieno[3,2-d]pyrimidines occupy a privileged position in drug discovery due to three key factors:
- Bioisosteric Mimicry : The scaffold serves as a sulfur-containing analog of purine bases, enabling interactions with enzymatic targets involved in nucleotide metabolism.
- Structural Tunability : Positions 2, 4, and 6 permit diverse substitutions while maintaining aromatic stability, allowing precise modulation of electronic and steric properties.
- Multitarget Potential : Documented activities span anticancer, antimicrobial, and central nervous system (CNS) applications, suggesting broad therapeutic utility.
Recent studies highlight the critical role of the dione moiety in hydrogen bond formation with biological targets, particularly in kinase inhibition and antibacterial mechanisms.
Structural Relationship to Heterocyclic Systems in Chemical Space
The compound’s architecture integrates three major heterocyclic subsystems:
This hybrid structure occupies a strategic position in heterocyclic chemical space, combining the metabolic stability of thiophene derivatives with the target engagement capabilities of pyrimidine-based systems. Comparative analysis with simpler heterocycles reveals enhanced binding affinity (2-3 log units) in enzyme inhibition assays, attributable to the conjugated electron system and substituent effects.
Research Positioning of 1-[(2-Chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Current research positions this compound as a lead structure for optimizing dual-acting therapeutic agents. Key characteristics driving its investigation include:
- Substituent Synergy : The 2-chloro-6-fluorobenzyl group enhances membrane permeability (logP ≈ 3.2) while the 3-methylphenyl moiety provides steric stabilization against metabolic degradation.
- Electronic Profile : Quantum mechanical calculations predict strong dipole interactions (μ ≈ 5.2 D) at the dione oxygen atoms, facilitating binding to polar enzyme pockets.
- Synthetic Accessibility : Modular synthesis routes enable rapid generation of analogs through Suzuki-Miyaura couplings and nucleophilic substitutions.
Ongoing structure-activity relationship (SAR) studies focus on optimizing the substitution pattern at position 3 while maintaining the critical dione pharmacophore. Preliminary data suggest that bulkier aryl groups at this position improve selectivity for kinase targets over cytochrome P450 enzymes.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2S/c1-12-4-2-5-13(10-12)24-19(25)18-17(8-9-27-18)23(20(24)26)11-14-15(21)6-3-7-16(14)22/h2-10,17-18H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHFHQWDPMTYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring. For instance, starting from a thiophene derivative, a series of reactions including nitration, reduction, and cyclization can be employed.
Substitution Reactions:
Coupling Reactions: The final step often involves coupling the substituted phenyl rings with the thienopyrimidine core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.
Substitution: The chloro and fluoro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . In vitro assays have demonstrated that it inhibits the proliferation of various cancer cell lines by targeting specific pathways involved in cell growth and survival.
Case Study: In Vitro Anticancer Screening
A study published in MDPI evaluated the anticancer activity of several thiophene derivatives, including this compound. The results showed significant inhibition of cell viability in liver cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound exhibited an IC50 value indicating potent activity against liver carcinoma cells compared to standard chemotherapeutic agents .
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Core | Cyclization | Thiophene derivatives |
| Substitution | Nucleophilic substitution | Chloro- and fluorophenyl reagents |
| Purification | Crystallization/Chromatography | Solvents like acetone or ethanol |
In addition to anticancer applications, this compound has shown promise in other areas:
- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against certain bacterial strains.
- Anti-inflammatory Properties : Research suggests that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous pyrimidine-dione derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Functional Comparisons
Key Observations
Core Structure Influence: Thieno-pyrimidine derivatives (e.g., target compound and ) exhibit enhanced antimicrobial activity compared to simple pyrimidine-diones, likely due to the fused thiophene ring improving membrane permeability or target binding .
Substituent Effects: Halogenated Groups: The target compound’s 2-chloro-6-fluorophenylmethyl group may confer stronger electrophilic character, enhancing interactions with biological targets compared to non-halogenated analogs like . Aromatic vs. Aliphatic: Aromatic substituents (e.g., 3-methylphenyl in the target compound) improve π-π stacking interactions in receptor binding, whereas aliphatic groups (e.g., cyclohexyl in ) may reduce metabolic degradation .
Biological Activity: The thieno-pyrimidine scaffold in the target compound shares structural similarities with , which demonstrated potent activity against Staphylococcus aureus. Pyrimidine-furanose hybrids (e.g., ) exhibit antifungal and antioxidant properties, highlighting the role of carbohydrate moieties in modulating activity.
Physicochemical Properties
Biological Activity
1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
The primary biological targets of this compound include macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT). The compound acts as a potent inhibitor of these targets by binding to their active sites, thereby disrupting their enzymatic functions. This inhibition has significant implications for cancer treatment as it affects critical signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.
Anticancer Activity
Research indicates that this thieno[3,2-d]pyrimidine derivative exhibits notable antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against non-small cell lung cancer cells and other oncogenic lines such as HepG2 and PC-3.
- IC50 Values : In studies, the compound demonstrated IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation. For example, one study reported an IC50 value of 0.55 μM against SU-DHL-6 lymphoma cells .
Mechanistic Insights
The compound's mechanism involves:
- Induction of Apoptosis : It triggers apoptosis in cancer cells through caspase activation pathways.
- Cell Cycle Arrest : The compound causes S phase cell cycle arrest in treated cells, contributing to its anticancer efficacy .
The biochemical properties of this compound include:
- Solubility : Certain derivatives exhibit sufficient water solubility for further pharmacological studies.
- Inhibition of Enzymatic Activity : It has been shown to inhibit D-DT activity effectively, which is crucial in various cancers.
Study on Antiproliferative Effects
A recent study evaluated several thieno derivatives for their antiproliferative activity using MTT assays on HepG2 and PC-3 cell lines. The findings indicated that most compounds exhibited moderate to high cytotoxicity with varying IC50 values:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | HepG2 | 4.296 ± 0.2 |
| 2 | PC-3 | 7.472 ± 0.42 |
| 12e | SU-DHL-6 | 0.55 |
| WSU-DLCL-2 | 0.95 |
This data underscores the potential of these compounds in developing targeted cancer therapies .
Structural Activity Relationship (SAR)
Preliminary SAR studies have identified key structural features that enhance biological activity:
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing this thieno[3,2-d]pyrimidine derivative, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and cyclization reactions. For example, substituted benzyl halides can react with thieno-pyrimidine precursors under basic conditions (e.g., K₂CO₃ in DMF). Yields are improved by optimizing reaction time (e.g., 12–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 for benzyl halide:precursor) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for substituted phenyl groups) and methyl/methylene groups (δ 2.3–3.5 ppm). The thieno-pyrimidine core’s NH protons appear as broad singlets (δ 6.5–7.0 ppm) .
- HR-MS : Confirm molecular weight with <5 ppm error. For example, a [M+H]+ peak at m/z 420.1568 was validated for a related analog .
- IR : C=O stretches (~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data between synthetic batches?
- Methodological Answer : Contradictions in NMR/HR-MS data often arise from incomplete purification or regioisomeric byproducts. Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions. For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks. Cross-validate with X-ray crystallography for absolute configuration confirmation .
Q. What in vitro assays are suitable for evaluating biological activity, and how should controls be designed?
- Methodological Answer :
- Antiplasmodial Activity : Use Plasmodium falciparum cultures (e.g., strain 3D7) with a 72-hour incubation. Measure IC₅₀ via SYBR Green fluorescence, comparing to chloroquine controls .
- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK293). Include vehicle (DMSO ≤0.1%) and positive controls (e.g., staurosporine) to validate assay integrity .
Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability?
- Methodological Answer :
- Substituent Modifications : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) to resist oxidative degradation. For example, 3-tolyl substitution enhances microsomal stability (t₁/₂ >60 minutes in human liver microsomes) .
- LogP Optimization : Adjust lipophilicity (target LogP 2–4) via introducing polar groups (e.g., piperazine) to enhance solubility without compromising membrane permeability .
Q. What computational methods predict binding interactions with target enzymes (e.g., kinase inhibitors)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 5ZJ) to model interactions. Prioritize residues forming hydrogen bonds (e.g., pyrimidine-dione with Asp86) and hydrophobic pockets (fluorophenyl with Leu123) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD <2 Å) for ligand-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
